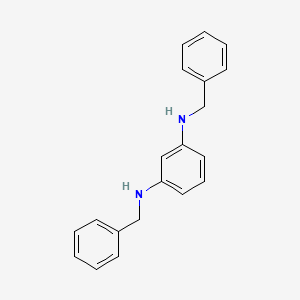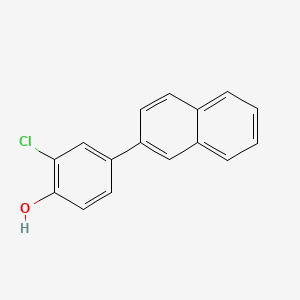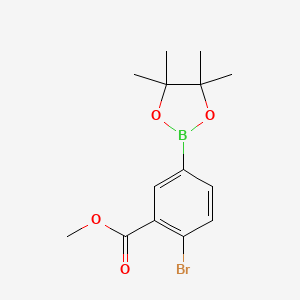
N1,N3-Bis(benzyl)-phenylene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is an organic compound that is used in a variety of scientific research applications. It is a diamine, meaning it has two nitrogen atoms connected by a single bond, and it is characterized by a benzyl group attached to each nitrogen. N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a useful compound due to its high reactivity and its ability to form stable complexes with metals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a versatile compound that is used in a variety of scientific research applications. It is used as a ligand for metal complexes, and it is also used as a catalyst for organic reactions. In addition, it is used as a reagent for the synthesis of organic compounds, and it is also used as an additive in the production of polymeric materials.
Wirkmechanismus
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a highly reactive compound, and it can form stable complexes with metals and other organic compounds. The mechanism of action of this compound involves the formation of a coordination complex between the two nitrogen atoms and the metal or organic compound. The formation of this complex is facilitated by the presence of the benzyl groups, which act as a bridge between the two nitrogen atoms and the metal or organic compound.
Biochemical and Physiological Effects
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a highly reactive compound, and it can interact with a variety of biomolecules. In particular, it can interact with proteins, enzymes, and other biomolecules, leading to a variety of biochemical and physiological effects. For example, it can act as an inhibitor of certain enzymes, leading to changes in cellular metabolism. In addition, it can interact with DNA, leading to changes in gene expression and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N1,N3-Bis(benzyl)-phenylene-1,3-diamine is a highly reactive compound, and it is relatively easy to synthesize and purify. This makes it an ideal compound for use in laboratory experiments. However, it is important to note that this compound is highly toxic, and it should be handled with extreme caution. In addition, it is important to note that the reactivity of this compound can vary depending on the pH and temperature of the reaction mixture.
Zukünftige Richtungen
N1,N3-Bis(benzyl)-phenylene-1,3-diamine has a wide range of potential applications in scientific research. In particular, further research is needed to explore its potential applications in the fields of medicine and biotechnology. Additionally, further research is needed to explore its potential use as a catalyst for organic reactions. Finally, further research is needed to explore its potential use as an additive in polymeric materials.
Synthesemethoden
N1,N3-Bis(benzyl)-phenylene-1,3-diamine can be synthesized through a variety of methods. The most common method is the reaction of 1,3-diaminobenzene and benzyl bromide in the presence of a base such as sodium hydroxide. This reaction can be catalyzed by an acid such as sulfuric acid, and the product can be isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
1-N,3-N-dibenzylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-3-8-17(9-4-1)15-21-19-12-7-13-20(14-19)22-16-18-10-5-2-6-11-18/h1-14,21-22H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSLUNYPVJQYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436335 |
Source


|
| Record name | N,N'-dibenzylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzylbenzene-1,3-diamine | |
CAS RN |
111283-70-6 |
Source


|
| Record name | N,N'-dibenzylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)

![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319045.png)







![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)